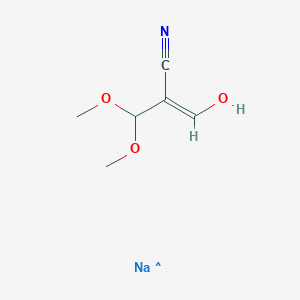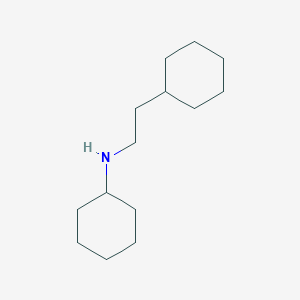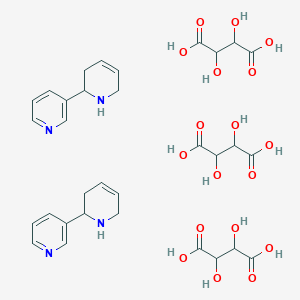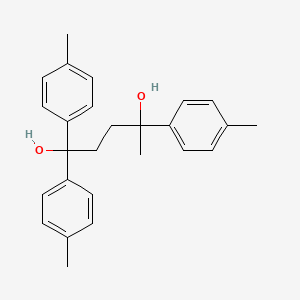
Cyanoacetyl Tofacitinib
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyanoacetyl Tofacitinib typically involves the acylation of Tofacitinib with cyanoacetyl chloride. The process begins with the preparation of Tofacitinib, which is synthesized through a series of steps involving the condensation of key intermediates. The final step involves the reaction of Tofacitinib with cyanoacetyl chloride under controlled conditions to yield this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring .
Chemical Reactions Analysis
Types of Reactions
Cyanoacetyl Tofacitinib undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The cyanoacetyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like alkyl halides. Reaction conditions typically involve controlled temperatures, pH levels, and the use of catalysts to enhance reaction rates .
Major Products
Scientific Research Applications
Cyanoacetyl Tofacitinib has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of novel heterocyclic compounds.
Biology: Investigated for its potential in modulating biological pathways and cellular processes.
Medicine: Explored for its therapeutic potential in treating autoimmune diseases and inflammatory conditions.
Industry: Utilized in the development of advanced materials and pharmaceuticals .
Mechanism of Action
Cyanoacetyl Tofacitinib exerts its effects by inhibiting the Janus kinase (JAK) family of enzymes, which play a crucial role in the signaling pathways involved in immune cell function and hematopoiesis. By inhibiting these enzymes, this compound modulates the activity of various cytokines and growth factors, thereby reducing inflammation and immune responses .
Comparison with Similar Compounds
Similar Compounds
Ruxolitinib: Another JAK inhibitor used for treating myelofibrosis and polycythemia vera.
Baricitinib: Used for treating rheumatoid arthritis and COVID-19.
Upadacitinib: Approved for treating rheumatoid arthritis and atopic dermatitis .
Uniqueness
Cyanoacetyl Tofacitinib stands out due to its enhanced chemical stability and potential for targeted delivery in therapeutic applications. The presence of the cyanoacetyl group provides unique reactivity, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C19H21N7O2 |
|---|---|
Molecular Weight |
379.4 g/mol |
IUPAC Name |
3-[(3R,4R)-3-[[7-(2-cyanoacetyl)pyrrolo[2,3-d]pyrimidin-4-yl]-methylamino]-4-methylpiperidin-1-yl]-3-oxopropanenitrile |
InChI |
InChI=1S/C19H21N7O2/c1-13-5-9-25(16(27)3-7-20)11-15(13)24(2)18-14-6-10-26(17(28)4-8-21)19(14)23-12-22-18/h6,10,12-13,15H,3-5,9,11H2,1-2H3/t13-,15+/m1/s1 |
InChI Key |
LAZWNGPGVVGBJZ-HIFRSBDPSA-N |
Isomeric SMILES |
C[C@@H]1CCN(C[C@@H]1N(C)C2=NC=NC3=C2C=CN3C(=O)CC#N)C(=O)CC#N |
Canonical SMILES |
CC1CCN(CC1N(C)C2=NC=NC3=C2C=CN3C(=O)CC#N)C(=O)CC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


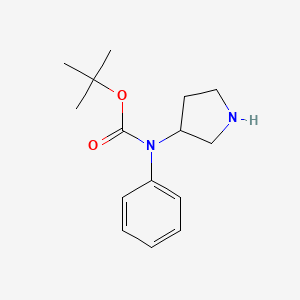
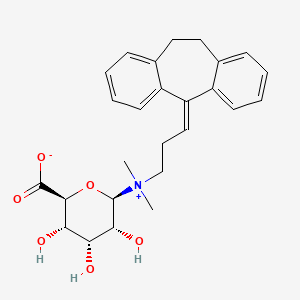
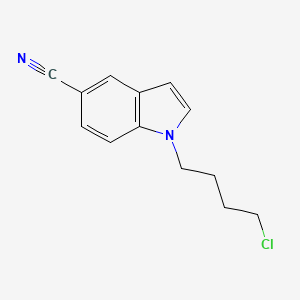
![3-(Thiazol-2-yl)-6-(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4-dione](/img/structure/B13864064.png)
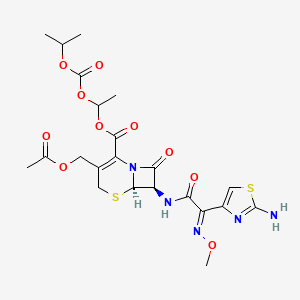
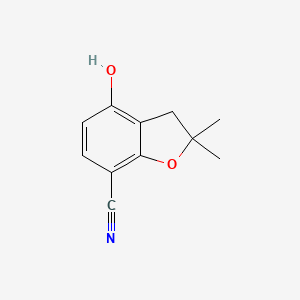
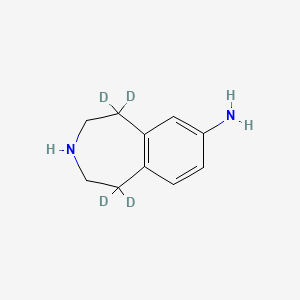
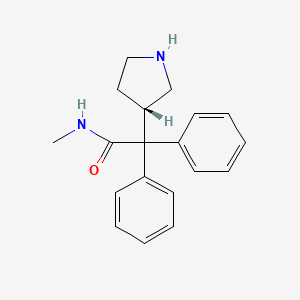
![VNL3-Acid VNL6 (Des-(1-((4'-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-yl)methyl)piperazine Fluoro-Venetoclax)](/img/structure/B13864096.png)
